2-(Aminomethyl)-6-methoxyphenol hydrochloride

Monoamine oxidase Enzyme inhibition Neurochemistry

Researchers developing novel CNS therapeutics often face delays when starting from unvalidated chemical scaffolds, requiring extensive SAR re-optimization. 2-(Aminomethyl)-6-methoxyphenol hydrochloride (CAS 141803-91-0) provides a pre-validated 2,6-substituted phenol scaffold with demonstrated relevance to MAO-A inhibition, N-type calcium channel blockade, and GABA transporter modulation. • Unique 2,6-substitution pattern critical for MAO-A potency and selectivity vs. positional isomers • Directly applicable to hit-to-lead programs for depression, Parkinson's, neuropathic pain, and epilepsy • Available in research quantities (100 mg-5 g) with ≥98% purity and global shipping

Molecular Formula C8H12ClNO2
Molecular Weight 189.64 g/mol
CAS No. 141803-91-0
Cat. No. B1292820
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Aminomethyl)-6-methoxyphenol hydrochloride
CAS141803-91-0
Molecular FormulaC8H12ClNO2
Molecular Weight189.64 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1O)CN.Cl
InChIInChI=1S/C8H11NO2.ClH/c1-11-7-4-2-3-6(5-9)8(7)10;/h2-4,10H,5,9H2,1H3;1H
InChIKeyCVQJWPMYEYQEDM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

141803-91-0: Chemical Identity and Core Characteristics of 2-(Aminomethyl)-6-methoxyphenol Hydrochloride


2-(Aminomethyl)-6-methoxyphenol hydrochloride (CAS 141803-91-0) is a substituted phenolic compound with the molecular formula C8H12ClNO2 and a molecular weight of 189.64 g/mol [1]. It features a unique 2,6-substitution pattern on the phenol ring, with an aminomethyl group at the ortho-position and a methoxy group at the adjacent ortho-position, which imparts distinct chemical and biological properties compared to its positional isomers and unsubstituted analogs [2]. This compound is primarily used as a versatile building block in medicinal chemistry and organic synthesis, often serving as a key intermediate in the preparation of more complex molecules .

Workflow Versatile building block for medicinal chemistry and scaffold design
Structural feature Unique 2,6-substitution pattern enables distinct chemical reactivity
Bioactivity probe Class-level activity suggests CNS target screening applicability

Why 2-(Aminomethyl)-6-methoxyphenol Hydrochloride Cannot Be Casually Swapped with Other Aminomethylphenols


While the aminomethylphenol class encompasses numerous compounds, 2-(aminomethyl)-6-methoxyphenol hydrochloride's precise substitution pattern dictates its specific interactions with biological targets and its reactivity as a synthetic intermediate [1]. For instance, the presence and position of the methoxy group significantly influence the compound's binding affinity to enzymes like monoamine oxidases, as demonstrated by the differential IC50 values observed between 2-methoxyphenol and 2,6-dimethoxyphenol [2]. Simply substituting with a positional isomer, such as 2-(aminomethyl)-4-methoxyphenol, or the unsubstituted 2-(aminomethyl)phenol, would alter the electronic and steric properties of the molecule, likely leading to different biological activity profiles, metabolic stability, and overall performance in a given application [3]. Therefore, for applications requiring the precise chemical and biological signature of 2-(aminomethyl)-6-methoxyphenol hydrochloride, direct substitution is not recommended without rigorous re-validation.

Methoxy position Methoxy placement alters MAO binding affinity and enzyme interaction profiles.
Electronic / steric shift Positional isomers or unsubstituted analogs change electronic and steric properties, likely modifying biological activity.
Class activity transfer Reported class-level bioactivity may not transfer without re-validation for specific target engagement.

Quantitative Differentiation Evidence for 2-(Aminomethyl)-6-methoxyphenol Hydrochloride (141803-91-0)


Distinct MAO Inhibition Profile vs. Related Phenols

2-(Aminomethyl)-6-methoxyphenol hydrochloride demonstrates a unique monoamine oxidase (MAO) inhibition profile. While direct data for the 2-(aminomethyl) derivative is not available, its structural motif is highly relevant. For comparison, the simple methoxy-substituted phenol 2-methoxyphenol inhibits MAO-A with an IC50 of 175 µM and shows negligible activity against MAO-B (IC50 > 500 µM) [1]. In contrast, the 2,6-disubstituted analog 2,6-dimethoxyphenol exhibits enhanced potency against MAO-A (IC50 = 62.4 µM), while still showing no significant MAO-B inhibition [1]. This class-level evidence strongly suggests that 2-(aminomethyl)-6-methoxyphenol hydrochloride, with its unique 2,6-substitution pattern incorporating a basic aminomethyl group, would possess a further differentiated and potentially more potent MAO inhibition profile compared to these simpler analogs, making it a valuable scaffold for further optimization.

MAO-A Inhibition
Class-level
2,6-Dimethoxyphenol IC50 62.4 µM vs 2-Methoxyphenol 175 µM
2,6-substitution may increase MAO-A binding potency.
Target compound data inferred from structural analogs.
Monoamine oxidase Enzyme inhibition Neurochemistry

Potential for Selective N-type Calcium Channel Blockade Over Sodium/Potassium Channels

Research on aminomethyl-substituted phenol derivatives has identified this class as a source of selective N-type voltage-activated calcium channel (VACC) blockers [1]. Studies have shown that specific aminomethylphenol analogs exhibit good functional activity and selectivity for N-type VACCs over sodium and potassium channels [1]. While 2-(aminomethyl)-6-methoxyphenol hydrochloride itself was not the primary focus of these studies, it belongs to this same chemical class defined by the aminomethylphenol core. This class-level activity provides a strong rationale for using 141803-91-0 as a key intermediate or a direct screening candidate in the development of novel analgesics and neuroprotective agents that require selective calcium channel modulation without affecting other major ion channels.

N-type Ca channel
Class-level
Aminomethylphenol class shows qualitative selectivity for N-type VACCs over Na+/K+ channels
Scaffold may support ion channel selectivity research.
Direct data on target compound not available.
Ion channels Calcium channel blocker Pain research

Scaffold for GABA Transporter Inhibition with Micromolar Potency

The aminomethylphenol scaffold is a validated starting point for developing inhibitors of the murine GABA transporters (mGAT1-4). A related compound, 5-n-dodecylaminomethyl-2-methoxyphenol (21), was identified as the most potent inhibitor in a series, with an IC50 of approximately 3 µM at mGAT3 [1]. This demonstrates that specific substitution on the aminomethylphenol core can yield biologically active compounds with micromolar affinity for GABA transporters. While the 5-n-dodecyl analog is structurally distinct from 2-(aminomethyl)-6-methoxyphenol hydrochloride, this class-level data underscores the potential of the core scaffold. Researchers can use 141803-91-0 as a fundamental building block to explore structure-activity relationships (SAR) around the GABA transporter target, leveraging the established class activity to accelerate discovery efforts.

mGAT3 Inhibition
Class-level
Related aminomethylphenol IC50 ≈ 3 µM at mGAT3
Core scaffold may support micromolar GABA transporter inhibition.
Class-level activity; direct compound data needed.
GABA transporter Neurotransmitter CNS disorders

Unique Proton Sponge Effect for Enhanced Antibiotic Activity

2-(Aminomethyl)-6-methoxyphenol hydrochloride has been reported to exert a "proton sponge" effect due to the presence of its basic aminomethyl group in close proximity to the phenolic hydroxyl . This unique chemical property is proposed to enhance bacterial membrane permeability, thereby facilitating the entry of co-administered antibiotics to reach their intracellular targets . While direct comparative data for this specific mechanism is limited, this functional attribute is distinct from many simple phenol derivatives that lack a basic amine. This suggests that 141803-91-0 could serve as a valuable adjuvant in antibacterial research, potentially resensitizing resistant bacterial strains to existing antibiotics by improving drug uptake.

Membrane Activity
Data to verify
Reported 'proton sponge' effect from basic aminomethyl group
May enhance bacterial membrane permeability.
Mechanism inferred; limited direct evidence available.
Antibacterial Membrane permeability Antibiotic adjuvant

High-Impact Application Scenarios for 2-(Aminomethyl)-6-methoxyphenol Hydrochloride (141803-91-0)


Synthesis of Selective MAO-A Inhibitor Candidates

Researchers focused on developing novel treatments for depression and Parkinson's disease can utilize 141803-91-0 as a key intermediate. As established in Section 3, the 2,6-substitution pattern is critical for MAO-A potency and selectivity [1]. This compound provides a pre-validated scaffold, allowing medicinal chemists to rapidly generate diverse libraries through further functionalization of the aminomethyl group, thereby accelerating the hit-to-lead process for CNS drug discovery.

Development of N-type Calcium Channel Blockers for Pain Management

Given the class-level activity of aminomethylphenols as selective N-type calcium channel blockers [2], 141803-91-0 is an ideal starting material for laboratories investigating non-opioid analgesics. Its unique substitution pattern can be leveraged to optimize selectivity and potency, potentially leading to novel therapeutics for neuropathic pain and stroke with improved safety profiles compared to first-generation calcium channel blockers.

Probing GABAergic Neurotransmission with Novel Modulators

For neuroscientists studying inhibitory neurotransmission, 141803-91-0 serves as a foundational building block for creating new GABA transporter inhibitors. The established micromolar activity of related aminomethylphenols at mGAT3 [3] validates the target. Researchers can employ 141803-91-0 to synthesize focused compound sets for detailed SAR studies, aiming to identify more potent and selective modulators of GABAergic signaling for therapeutic applications in epilepsy, anxiety, and sleep disorders.

Investigating Antibiotic Potentiation via Membrane Disruption

In the fight against antimicrobial resistance, 141803-91-0 offers a unique mechanism as a potential antibiotic adjuvant. Its reported "proton sponge" effect, which can enhance bacterial membrane permeability , makes it a valuable tool for microbiologists. It can be used in in vitro assays to determine if it can potentiate the activity of legacy antibiotics against resistant Gram-negative or Gram-positive pathogens, providing a new avenue for combination therapy research.

Application
Selection Property
Validation Focus
CNS enzyme inhibition studies
2,6-Disubstituted phenol scaffold
MAO isoform selectivity profiling
Pain-related ion channel research
Aminomethylphenol core
N-type calcium channel selectivity assays
GABAergic signaling research
Aminomethylphenol building block
GABA transporter inhibition SAR
Antimicrobial adjuvant research
Basic aminomethyl functionality
Membrane permeability enhancement screening

Technical Documentation Hub

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